REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][CH:7]1[CH2:16][CH2:15][C:10]2([O:14][CH2:13][CH2:12][O:11]2)[CH2:9][CH2:8]1)(C)C.C(=O)([O-])[O-].[K+].[K+]>CO>[C:6]([CH:7]1[CH2:16][CH2:15][C:10]2([O:11][CH2:12][CH2:13][O:14]2)[CH2:9][CH2:8]1)#[CH:5] |f:1.2.3|
|
Name
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8-trimethylsilylethynyl-1,4-dioxaspiro[4.5]decane
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Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC1CCC2(OCCO2)CC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
is stirred at ambient temperature for about one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture is then concentrated under reduced pressure to a residue
|
Type
|
STIRRING
|
Details
|
The residue is stirred in about 150 mL of water
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Type
|
EXTRACTION
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Details
|
the mixture is extracted with three 150 mL portions of diethyl ether
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1CCC2(OCCO2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |